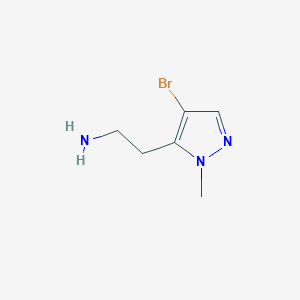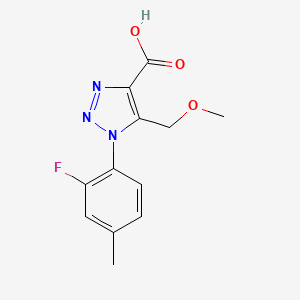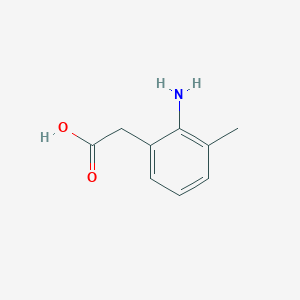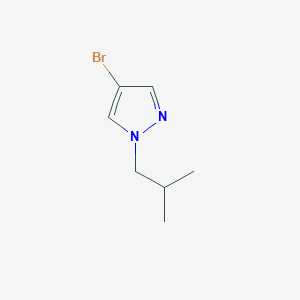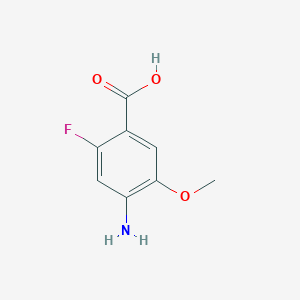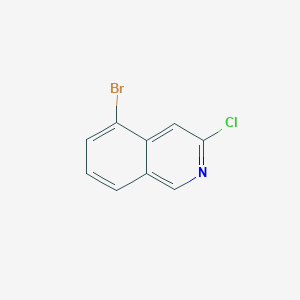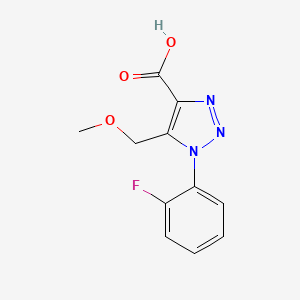![molecular formula C13H22N2Si B1373881 1-(tert-Butyl-dimethyl-silanyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 754214-38-5](/img/structure/B1373881.png)
1-(tert-Butyl-dimethyl-silanyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
“1-(tert-Butyl-dimethyl-silanyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” is a chemical compound. It is offered for experimental and research use .
Synthesis Analysis
The synthesis of similar compounds involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) as a silylation agent. The reaction proceeds via N-tert-butyldimethylsilylimidazole as a very reactive silylating agent .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolo[2,3-b]pyridine core with a tert-butyl-dimethyl-silanyl group attached .Chemical Reactions Analysis
The tert-butyldimethylsilyl group in the compound can undergo various reactions. For instance, it can be desilylated to their corresponding alcohols and phenols, respectively, in DMSO, at 80°C, in very good yield in the presence of P(MeNCH2CH2)3N as a catalyst .Aplicaciones Científicas De Investigación
Hybrid Catalysts for Medicinal and Pharmaceutical Industries
Hybrid catalysts have been pivotal in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, which serve as key precursors for the medicinal and pharmaceutical industries. The broad synthetic applications and bioavailability of these scaffolds make them a target for extensive research. The review highlights the utilization of various hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for the development of these crucial scaffolds, underscoring the importance of catalytic applications in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Chiral Sulfinamide in N-heterocycle Synthesis
Chiral sulfinamides, particularly tert-butanesulfinamide, have been acknowledged as some of the best chiral auxiliaries for the stereoselective synthesis of amines and their derivatives. The review discusses the application of tert-butanesulfinamide in asymmetric N-heterocycle synthesis, highlighting its role in generating structurally diverse heterocycles like piperidines and pyrrolidines, which form the structural motif of numerous natural products and therapeutically relevant compounds (Philip et al., 2020).
Chemical Properties and Applications
Chemistry and Properties of Benzimidazol-2-yl-pyridine
A comprehensive review of the chemistry of compounds containing benzimidazol-2-yl-pyridine and benzthiazol-2-yl-pyridine is presented, focusing on their preparation, properties, and complex compounds. The review provides insights into the spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities of these compounds, underscoring their significance in various chemical domains (Boča, Jameson, & Linert, 2011).
Pyrazolo[3,4-b]pyridine in Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold has been extensively used in the design of kinase inhibitors due to its versatile binding modes. The review covers patents where this scaffold is a key element for inhibitor binding, emphasizing its role in forming hydrogen bond donor–acceptor pairs common among kinase inhibitors (Wenglowsky, 2013).
Pyridine-Based Agrochemicals
The role of pyridine-based compounds as agrochemicals or pesticides, including fungicides, insecticides, and herbicides, is extensively reviewed. The synthesis of these agrochemicals via Intermediate Derivatization Methods highlights the importance of discovering novel lead compounds in the agrochemical field to meet changing market requirements (Guan et al., 2016).
Safety and Hazards
The safety data sheet (SDS) for “1-(tert-Butyl-dimethyl-silanyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Mecanismo De Acción
Target of Action
It’s known that tert-butyldimethylsilyl (tbdms) ethers, a group to which this compound belongs, are often used as protective groups in organic synthesis . They react selectively with hydroxyl groups in various substrates, including nucleosides .
Mode of Action
The mode of action of 1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine involves its interaction with its target through the process of silylation . This compound, when used as a silylation agent, reacts with the hydroxyl groups of the target molecule, forming a protective silyl ether . This reaction is often catalyzed by a base such as imidazole .
Biochemical Pathways
The biochemical pathways affected by 1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine are related to the synthesis of various organic compounds . The silylation process, in which this compound participates, is a crucial step in many synthetic pathways, enabling the protection of sensitive functional groups during subsequent reactions .
Pharmacokinetics
It’s known that the stability and reactivity of tbdms ethers, like this compound, can be influenced by various factors, including the ph and temperature of the environment .
Result of Action
The result of the action of 1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine is the formation of a protective silyl ether on the target molecule . This protective group can be selectively removed under specific conditions, allowing for further reactions to occur on the previously protected functional group .
Action Environment
The action, efficacy, and stability of 1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine can be influenced by various environmental factors. For instance, the stability of TBDMS ethers is known to be affected by the pH of the environment, with these compounds being stable to aqueous base but can be converted back to the alcohols under acidic conditions . Temperature is another factor that can influence the reaction rate and yield .
Propiedades
IUPAC Name |
tert-butyl-(2,3-dihydropyrrolo[2,3-b]pyridin-1-yl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2Si/c1-13(2,3)16(4,5)15-10-8-11-7-6-9-14-12(11)15/h6-7,9H,8,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRSTJMKMMQQBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1CCC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

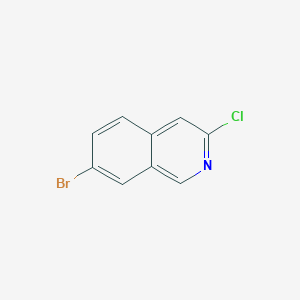
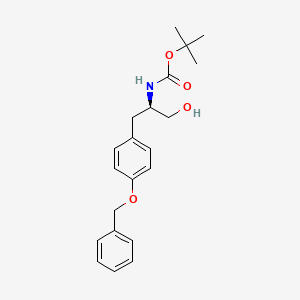

![3-[2-[2-[2-[2-[2-[2-[2-(2-Acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B1373806.png)
![Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1373808.png)
